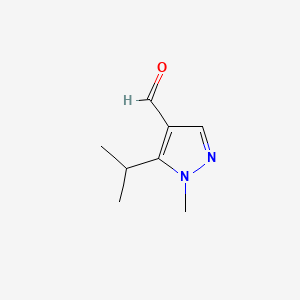
Esmolol Acid-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esmolol Acid-d7 is a deuterated form of Esmolol Acid, which is a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. The deuterium labeling in this compound enhances its stability and allows for precise quantification in mass spectrometry studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the Esmolol Acid molecule. This is typically achieved through a multi-step synthetic process:
Deuteration of Isopropylamine: The isopropylamine group in Esmolol Acid is replaced with a deuterated isopropylamine.
Formation of this compound: The deuterated isopropylamine is then reacted with the appropriate intermediates to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Esmolol Acid-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction of the carbonyl group yields alcohols .
Aplicaciones Científicas De Investigación
Esmolol Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Esmolol.
Biology: Helps in studying the pharmacokinetics and metabolism of Esmolol in biological systems.
Medicine: Used in clinical research to understand the effects of Esmolol on cardiac function.
Industry: Employed in the development and quality control of pharmaceutical formulations containing Esmolol .
Mecanismo De Acción
Esmolol Acid-d7, like its non-deuterated counterpart, works by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of epinephrine and norepinephrine, which are naturally occurring substances that increase heart rate and force of contraction .
Comparación Con Compuestos Similares
Esmolol: The non-deuterated form of Esmolol Acid-d7.
Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action.
Atenolol: A beta-1 selective adrenergic receptor blocker used for similar indications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Esmolol is required .
Propiedades
Número CAS |
1346598-79-5 |
|---|---|
Fórmula molecular |
C15H23NO4 |
Peso molecular |
288.395 |
Nombre IUPAC |
3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
Clave InChI |
ILSCWPMGTDPATI-UENXPIBQSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Sinónimos |
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid; 3-(4-(2-Hydroxy-3-(isopropylamino-d7)propoxy)phenyl)propionic Acid; ASL 8123-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)



![L-[4-13C]sorbose](/img/structure/B583972.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)
